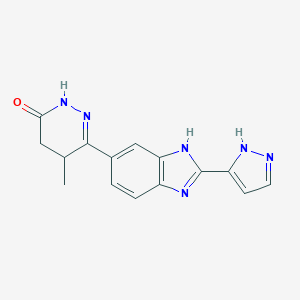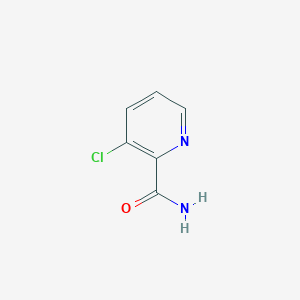![molecular formula C12H9NO2 B058629 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one CAS No. 114044-22-3](/img/structure/B58629.png)
1-(hydroxymethyl)benzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenylhydrazines and aldehydes or ketones.
Reaction Conditions: The Fischer indole synthesis is a common method used, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of bromodomain and extra-terminal (BET) proteins.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one involves its interaction with molecular targets such as BET proteins. These proteins recognize acetylated lysine residues on histones, and the compound acts as an inhibitor, preventing the interaction and thereby modulating gene expression . This can lead to anti-inflammatory and anticancer effects by affecting pathways such as NF-κB and NLRP3 signaling .
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one can be compared with other indole derivatives:
Benzo[cd]indol-2(1H)-one: Lacks the hydroxymethyl group, which may affect its biological activity and solubility.
Pyrrolo[4,3,2-de]quinolin-2(1H)-one: Another heterocyclic compound with similar BET inhibitory activity but different structural features.
Unique Features: The presence of the hydroxymethyl group in this compound provides additional sites for chemical modification, potentially enhancing its pharmacological properties.
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)15/h1-6,14H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMYWVRSZSMUHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)



![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)


